molecular formula C13H15N B3250192 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline CAS No. 201541-30-2

3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline

Cat. No.: B3250192
CAS No.: 201541-30-2
M. Wt: 185.26 g/mol
InChI Key: YUFAOTHEUHCYHQ-UHFFFAOYSA-N
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Description

3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline is a tricyclic organic compound with the molecular formula C13H15N and a molecular weight of 185.26 g/mol . This scaffold is a key structural motif in medicinal chemistry due to its presence in various natural products and its association with a wide spectrum of biological activities. The pyrrolo[1,2-a]quinoline core is a privileged structure in drug discovery. Researchers are particularly interested in its derivatives for their potent antiproliferative properties. Compounds based on this framework have demonstrated promising activity against a diverse panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, ovary, kidney, breast, and prostate . The mechanism of action for many active derivatives involves the inhibition of tubulin polymerization, a critical process for cell division, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . This makes such compounds valuable tools for investigating new anticancer therapeutics, especially those targeting the colchicine binding site on tubulin . Beyond oncology research, the pyrrolo[1,2-a]quinoline scaffold is also explored for its anti-inflammatory potential. Novel derivatives are synthesized and evaluated as potential new classes of anti-inflammatory agents, providing opportunities to study alternative pathways for managing inflammatory disorders . Additionally, this chemotype has been associated with other bioactivities, including antimicrobial and antifungal effects, highlighting its versatility in pharmaceutical development . This product is provided for research purposes and is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13-8-4-10-14(13)12-6-3-2-5-11(12)7-9-13/h2-3,5-7,9H,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFAOTHEUHCYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a domino imine formation followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods may involve optimized versions of these synthetic routes to ensure higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at specific positions due to its electron-rich aromatic system. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydroquinoline moiety to a quinoline derivative while preserving the pyrrole ring.

  • Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the methyl group at the 3a position to a carbonyl group, yielding 3a-keto derivatives .

Critical factors :

  • Reaction temperature (60–80°C optimal for KMnO₄)

  • Solvent polarity (polar aprotic solvents enhance oxidation rates)

Reduction Reactions

Reductive transformations primarily target the quinoline ring or substituents:

  • Lithium aluminum hydride (LiAlH₄) reduces the quinoline ring to a tetrahydroquinoline, forming 3a-methyl-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrrole double bond, yielding a fully saturated pyrrolidine system .

Product stability :

  • Saturated derivatives exhibit increased solubility in nonpolar solvents .

Cyclization and Ring-Opening Reactions

Thermal or acid-catalyzed cyclization reactions dominate its reactivity:

Reaction TypeConditionsProductYield (%)Source
Thermal cyclization1-Butanol, 118°C, 3–6 hrsPyrrolo[1,2-a]quinoline fused derivatives65–82
Acid-catalyzedAmberlyst® 15, mechanochemicalTetrahydropyrrolo[1,2-a]quinazoline-1,5-dione89

Mechanistic notes :

  • Cyclization proceeds via intramolecular nucleophilic attack at the quinoline nitrogen .

  • Mechanochemical activation reduces reaction time from 24 hrs to 3 hrs .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its dipolarophilic character:

4.1. With Fumaronitrile

Reaction with fumaronitrile under triethylamine yields stereoselective pyrrolo-quinoline hybrids :

ProductH1 δ(ppm)J₁,₂ (Hz)H2 δ(ppm)J₂,₃ (Hz)H3 δ(ppm)H10 δ(ppm)
9a 5.899.004.724.004.215.12
9b 5.969.004.724.004.225.10

Key observations :

  • Trans configuration of fumaronitrile is preserved in products .

  • Substituents at C-1 influence regioselectivity (e.g., aryl groups favor aromatization) .

4.2. Copper-Catalyzed Annulation

Cu(II)-catalyzed reactions with 2H-azirines yield pyrrolo[3,4-b]quinolines :

  • Catalyst : Cu(OAc)₂ (5 mol%)

  • Conditions : MeOH, 100°C, 20 min

  • Yield : 92–98% for electron-deficient azirines

Functionalization at the Methyl Group

The 3a-methyl group undergoes nucleophilic substitution under harsh conditions:

  • Bromination (NBS) : Forms 3a-bromomethyl derivatives, which are intermediates for cross-coupling reactions.

  • Grignard addition : Methyl lithium adds to the carbonyl group in oxidized derivatives, restoring the methyl substituent .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming aminophenol derivatives.

  • Hydrolytic stability : Resistant to aqueous acids (pH > 3) but degrades rapidly in alkaline conditions (pH > 10) .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolo[2,1-a]isoquinoline Derivatives
  • Core Structure: The pyrrole ring is fused to isoquinoline at the [2,1-a] position.
  • Biological Activity : Found in alkaloids such as lamellarin D (topoisomerase I inhibitor) and crispine A (antiproliferative agent) .
  • Key Difference : The altered annulation position ([2,1-a] vs. [1,2-a]) modifies electronic distribution and steric interactions, impacting receptor binding and potency .
Pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline Derivatives
  • Core Structure : Additional pyrrole rings fused to the parent scaffold.
  • Applications : Enhanced antimicrobial activity due to increased planarity and hydrogen-bonding capacity .
7-Methoxypyrrolo[1,2-a]quinoline
  • Substituent Effects : A methoxy group at the 7-position improves solubility and modulates fluorescence properties, as seen in related indolizines .

Physicochemical Properties

Compound Solubility Melting Point (°C) Fluorescence Reference
3a-Methyl-pyrrolo[1,2-a]quinoline Low (organic solvents) Not reported Not studied
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline Moderate in DMSO 180–185 Not reported
Indolizine analogues High in polar solvents 120–150 Strong (λₑₓ: 350 nm)

Biological Activity

Overview

3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound characterized by its unique structure that combines a pyrrole ring with a quinoline framework. This compound belongs to the broader class of pyrroloquinolines, which are recognized for their diverse biological activities and potential therapeutic applications. Research has highlighted its significance in medicinal chemistry due to its promising antimicrobial, anti-inflammatory, and antitumor properties.

  • Molecular Formula : C13H15N
  • Molecular Weight : 185.26 g/mol
  • IUPAC Name : 3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline
  • Canonical SMILES : CC12CCCN1C3=CC=CC=C3C=C2

The biological activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It potentially inhibits enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound may bind to specific receptors that modulate cellular responses related to inflammation and tumor growth.

Antimicrobial Activity

Research indicates that compounds within the pyrroloquinoline family exhibit significant antimicrobial properties. For example, studies have shown that 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline can inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial as chronic inflammation is often linked to various diseases, including cancer.

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the pyrroloquinoline scaffold enhance its anticancer efficacy.

Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types.

Study 2: Anti-inflammatory Mechanism

In a separate study focusing on inflammation:

  • Objective : To assess the inhibitory effect on TNF-α production.
  • Method : Human peripheral blood mononuclear cells (hPBMCs) were treated with varying concentrations of the compound.
  • Results :
    • At concentrations above 5 µM, there was a significant reduction in TNF-α levels.
    • The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinolineModerateHighHigh
4-(3a-methyl-1,5-dioxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinazolin-4(5H)-yl)butanoic acidLowModerateModerate

This table illustrates that while similar compounds may share some biological activities, 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline stands out for its potent anti-inflammatory and antitumor effects.

Q & A

Q. Why do some studies report divergent antimicrobial activities for structurally similar analogs?

  • Resolution : Cross-examine assay conditions. For instance, MIC values vary with bacterial strain (e.g., Gram-positive vs. Gram-negative) due to differences in cell wall permeability. Additionally, nitro groups may act as prodrugs in anaerobic environments (e.g., against Helicobacter pylori) but remain inert in aerobic assays .

Q. How to reconcile discrepancies in cycloaddition regioselectivity between literature methods?

  • Resolution : Evaluate solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor endo transition states, while weak bases (e.g., K2_2CO3_3) may incompletely generate ylides, leading to competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline
Reactant of Route 2
3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline

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